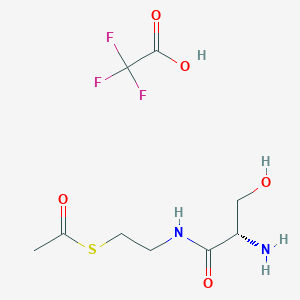
N-Serinyl-S-acetylcysteamine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Serinyl-S-acetylcysteamine trifluoroacetate (SAC) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. SAC is a derivative of acetylcysteine, which is a commonly used antioxidant and mucolytic agent. SAC has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various biomedical applications.
Wirkmechanismus
N-Serinyl-S-acetylcysteamine trifluoroacetate exerts its therapeutic effects through various mechanisms, including the modulation of cellular signaling pathways, the regulation of gene expression, and the inhibition of oxidative stress and inflammation. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms. N-Serinyl-S-acetylcysteamine trifluoroacetate also inhibits the activity of various enzymes that are involved in the generation of reactive oxygen species (ROS) and inflammatory mediators.
Biochemische Und Physiologische Effekte
N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess various biochemical and physiological effects that make it a promising candidate for various biomedical applications. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to increase cellular antioxidant capacity, reduce oxidative stress and inflammation, and improve mitochondrial function. N-Serinyl-S-acetylcysteamine trifluoroacetate has also been shown to enhance cellular detoxification mechanisms and reduce the accumulation of toxic metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
N-Serinyl-S-acetylcysteamine trifluoroacetate has several advantages for lab experiments, including its low toxicity, high solubility, and stability. N-Serinyl-S-acetylcysteamine trifluoroacetate can be easily synthesized in the lab and is readily available for research purposes. However, N-Serinyl-S-acetylcysteamine trifluoroacetate has some limitations, including its high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the research on N-Serinyl-S-acetylcysteamine trifluoroacetate, including the development of novel N-Serinyl-S-acetylcysteamine trifluoroacetate derivatives with improved pharmacological properties. N-Serinyl-S-acetylcysteamine trifluoroacetate has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. N-Serinyl-S-acetylcysteamine trifluoroacetate also has potential applications in the field of regenerative medicine, where it can be used to enhance tissue repair and regeneration. Additionally, N-Serinyl-S-acetylcysteamine trifluoroacetate can be used as a tool for investigating the role of oxidative stress and inflammation in various disease conditions.
Synthesemethoden
N-Serinyl-S-acetylcysteamine trifluoroacetate can be synthesized through the reaction of N-acetylcysteine with serine in the presence of trifluoroacetic anhydride. The resulting product is purified through column chromatography, and the final compound is obtained as a white powder.
Wissenschaftliche Forschungsanwendungen
N-Serinyl-S-acetylcysteamine trifluoroacetate has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
147529-77-9 |
|---|---|
Produktname |
N-Serinyl-S-acetylcysteamine trifluoroacetate |
Molekularformel |
C9H15F3N2O5S |
Molekulargewicht |
320.29 g/mol |
IUPAC-Name |
S-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O3S.C2HF3O2/c1-5(11)13-3-2-9-7(12)6(8)4-10;3-2(4,5)1(6)7/h6,10H,2-4,8H2,1H3,(H,9,12);(H,6,7)/t6-;/m0./s1 |
InChI-Schlüssel |
YECUNYJYZZHQER-RGMNGODLSA-N |
Isomerische SMILES |
CC(=O)SCCNC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES |
CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Andere CAS-Nummern |
147529-77-9 |
Synonyme |
N-Serinyl-S-acetylcysteamine trifluoroacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



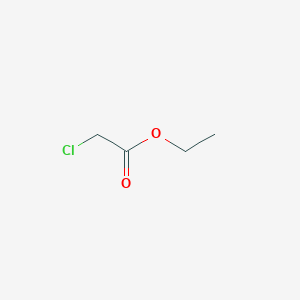
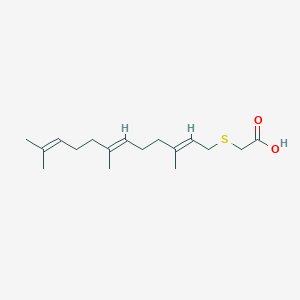
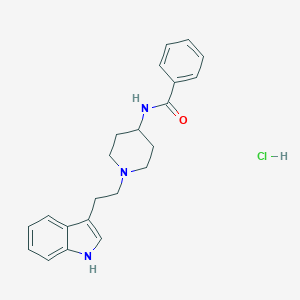
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
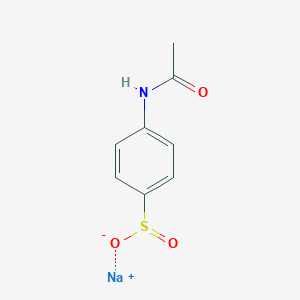
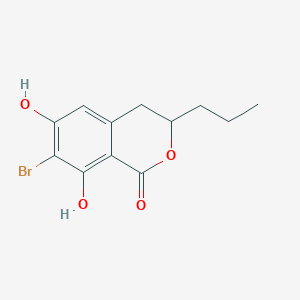
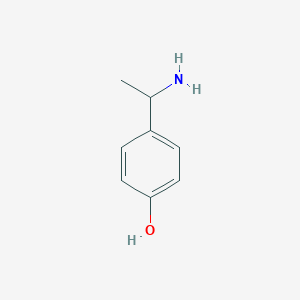
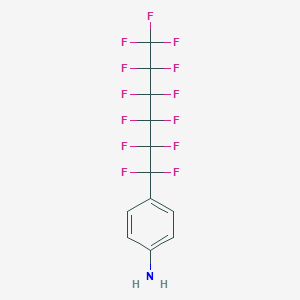
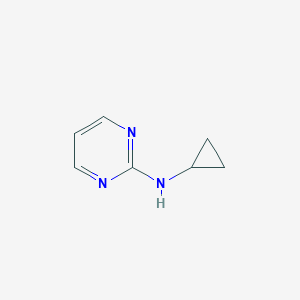
![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
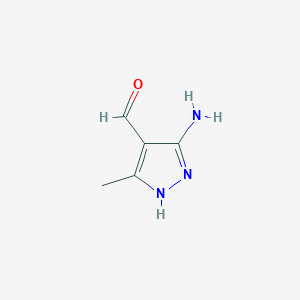
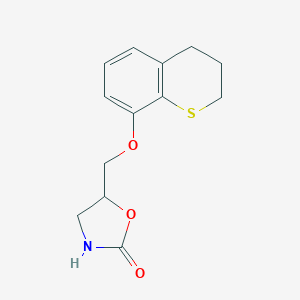
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)